PTP1B Inhibitory Activity: Direct Head-to-Head Comparison of 12 Natural Tanshinones
In a direct comparative study evaluating 12 structurally characterized natural tanshinones isolated from Salvia miltiorrhiza, methyl tanshinonate (compound 9) exhibited PTP1B inhibitory activity with IC50 values ranging from 18.6 to 254.8 μM, placing it among the moderately active analogs [1]. In contrast, cryptotanshinone (compound 4), tanshinol B (compound 6), and dehydrodanshenol A (compound 12) demonstrated potent inhibition with IC50 values of 5.5 ± 0.9 μM, 4.7 ± 0.4 μM, and 8.5 ± 0.5 μM, respectively [1]. Tanshinone IIA (compound 5) fell within the same moderate activity cluster as methyl tanshinonate (IC50 range 18.6-254.8 μM) [1].
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 18.6-254.8 μM (reported as part of the moderate activity cluster) |
| Comparator Or Baseline | Cryptotanshinone IC50 = 5.5 ± 0.9 μM; Tanshinol B IC50 = 4.7 ± 0.4 μM; Dehydrodanshenol A IC50 = 8.5 ± 0.5 μM; Tanshinone IIA IC50 = 18.6-254.8 μM (cluster range) |
| Quantified Difference | Potent analogs exhibit approximately 3.4-fold to 54-fold lower IC50 values (higher potency) compared to the lower bound of the moderate cluster |
| Conditions | In vitro enzyme assay; PTP1B inhibition measured against 12 tanshinones isolated from S. miltiorrhiza roots; enzyme kinetic analysis performed; molecular docking simulations conducted (AutoDock 4.2) [1] |
Why This Matters
This head-to-head comparison quantifies methyl tanshinonate's specific position within the tanshinone PTP1B activity hierarchy, enabling researchers to select the appropriate compound for studies requiring either potent inhibition (cryptotanshinone) or moderate activity with distinct structural features (methyl tanshinonate).
- [1] Kim DH, Paudel P, Yu T, Ngo TM, Kim JA, Jung HA, Yokozawa T, Choi JS. Characterization of the inhibitory activity of natural tanshinones from Salvia miltiorrhiza roots on protein tyrosine phosphatase 1B. Chem Biol Interact. 2017;278:65-73. PMID: 29031618 View Source
